
Famciclovir
Descripción general
Descripción
Famciclovir es un fármaco antiviral análogo de la guanosina que se utiliza principalmente para el tratamiento de infecciones por herpesvirus, incluyendo el herpes zóster (culebrilla) y el herpes genital. Es un profármaco de penciclovir, lo que significa que se convierte en el compuesto activo penciclovir en el cuerpo. This compound es conocido por su mayor biodisponibilidad oral en comparación con penciclovir, lo que lo hace más eficaz cuando se administra por vía oral .
Mecanismo De Acción
Famciclovir se convierte rápidamente en penciclovir en el cuerpo. Penciclovir es fosforilado por la timidina quinasa viral para formar penciclovir trifosfato, que inhibe la ADN polimerasa viral compitiendo con el desoxiguanosina trifosfato. Esta inhibición selectiva de la síntesis y replicación del ADN viral suprime eficazmente la replicación de los herpesvirus .
Aplicaciones Científicas De Investigación
Famciclovir is an antiviral medication primarily used to manage herpes virus infections . After oral administration, this compound is rapidly converted to penciclovir, the active antiviral compound . Penciclovir inhibits herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella zoster virus (VZV) .
Scientific Research Applications
This compound's potential therapeutic value in suppressing recurrent genital herpes has been highlighted in dose-ranging studies . A study explored the efficacy and safety of different doses of this compound (250 mg twice daily, 125 mg or 250 mg three times daily) in suppressing recurrent genital herpes .
Clinical Trials
A multicenter, double-blind, randomized, placebo-controlled trial was conducted to determine the efficacy and safety of this compound in the suppression of recurrent genital herpes . The study included patients from various locations, such as Belgium, Canada, France, Iceland, Sweden, and the United Kingdom . Eligible patients were sequentially allocated a unique patient number at each center according to a computer-generated randomization code . The time to the first recurrence was significantly prolonged for patients who received this compound . The median time to the first recurrence was more than 7 months for the lowest-dose regimen of this compound (125 mg three times daily) and more than 10 months for the this compound 250 mg twice-daily or 250 mg three-times-daily regimens compared with approximately 7 weeks for placebo recipients .
Pharmacokinetics and Pharmacodynamics
After oral administration, this compound is rapidly absorbed and converted to penciclovir . Penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate . Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited . this compound has a bioavailability of 77% . It has a volume of distribution of 1.08 ± 0.17 L/kg . this compound has a protein binding of 20-25% .
Data Tables: this compound Clinical Trial Results
Dosage | Patients Remaining Free of HSV Recurrence at 6 Months | Patients Remaining Free of HSV Recurrence at 12 Months |
---|---|---|
125 mg 3 times daily | 81% | 71% |
250 mg twice daily | 79% | 72% |
250 mg 3 times daily | 86% | 80% |
Placebo | 27% | 22% |
Safety and Tolerability
This compound is generally well-tolerated . In clinical trials, the majority of patients (more than 92% in each treatment group) were compliant (≥80% of patients) with double-blind medication . The proportion of patients withdrawing due to lack of efficacy in the placebo group (63 [55%] of 114) was approximately 3-fold higher than the proportion in the this compound groups (56 [16%] of 341) . Only a small percentage of patients experienced serious adverse events during double-blind treatment, with similar rates across this compound and placebo groups .
Emerging Research
Análisis Bioquímico
Biochemical Properties
Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV) . The conversion of this compound to penciclovir involves enzymes in the first-pass metabolism .
Cellular Effects
This compound, once converted to penciclovir, inhibits the DNA polymerase of susceptible viruses . This results in the selective inhibition of herpes viral DNA synthesis and replication . This compound is used for the treatment of recurrent cold sores and genital herpes in healthy patients and patients with HIV, and to manage herpes zoster .
Molecular Mechanism
The active compound, penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate competes with deoxyguanosine triphosphate to inhibit HSV-2 polymerase . Consequently, herpes viral DNA synthesis and replication are selectively inhibited .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective. For example, in cats, this compound has been used for the treatment of feline herpesvirus infections . The recommended dose is 90mg/kg three times daily for three weeks
Metabolic Pathways
This compound is converted to penciclovir through first-pass metabolism . This process involves the deacetylation and oxidation of this compound . The active compound, penciclovir, is then phosphorylated by viral thymidine kinase to a monophosphate form, which is subsequently converted to a triphosphate form by cellular enzymes .
Subcellular Localization
Once converted to penciclovir, it is taken up intracellularly
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de famciclovir implica varios pasos clave. Un método común comienza con nitrato de guanidina y malonato de dietilo como materias primas. Estos sufren una reacción de cierre de anillo en condiciones alcalinas para formar 2-amino-4,6-pirimidinodiol. Este intermedio se clora para producir 2-amino-4,6-dicloropirimidina, que reacciona con 2-(2,2-dimetil-1,3-dioxan-5-il)etil-1-amina para generar 6-cloro-N-(2-(2,2-dimetil-1,3-dioxan-5-il)etil)pirimidina-2,4-diamina. Las reacciones subsecuentes con nitrito de sodio en condiciones ácidas, seguidas de reducción, descloración, cierre de anillo y esterificación, producen this compound .
Métodos de Producción Industrial
La producción industrial de this compound generalmente implica el uso de catalizadores y catálisis de transferencia de fase para mejorar la eficiencia de la reacción y el rendimiento. Por ejemplo, la 2-amino-6-cloropurina se condensa con 3-bromopropano-1,1,1-trietil triformiato bajo catálisis de transferencia de fase. El producto resultante se somete a descarboxilación, reducción y esterificación para producir this compound. Este método es ventajoso debido a su simplicidad, alto rendimiento y bajo costo, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
Famciclovir sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios intermediarios.
Reducción: Las reacciones de reducción están involucradas en la síntesis de this compound a partir de sus precursores.
Sustitución: La cloración y otras reacciones de sustitución son pasos clave en el proceso de síntesis.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis de this compound incluyen nitrato de guanidina, malonato de dietilo, nitrito de sodio y varios catalizadores como paladio sobre carbono (Pd-C). Las condiciones de reacción a menudo implican ambientes alcalinos o ácidos, catálisis de transferencia de fase e hidrogenación .
Productos Principales Formados
El producto principal formado a partir de estas reacciones es el propio this compound, que luego se convierte en el compuesto antiviral activo penciclovir en el cuerpo .
Comparación Con Compuestos Similares
Famciclovir es similar a otros fármacos antivirales como aciclovir y valaciclovir. Tiene varias características únicas:
Mayor Biodisponibilidad Oral: En comparación con penciclovir, this compound tiene una mayor biodisponibilidad oral, lo que lo hace más eficaz cuando se administra por vía oral
Vida Media Intracelular Más Larga: El penciclovir trifosfato, la forma activa de this compound, tiene una vida media intracelular más larga en comparación con el aciclovir trifosfato.
Compuestos Similares: Otros compuestos similares incluyen aciclovir, valaciclovir y ganciclovir, que también se utilizan para tratar infecciones por herpesvirus.
Las propiedades únicas de this compound lo convierten en un valioso fármaco antiviral con una amplia gama de aplicaciones en medicina e investigación científica.
Actividad Biológica
Famciclovir is an antiviral medication primarily used for the treatment of infections caused by herpes viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). It is a prodrug that is rapidly converted in the body to its active form, penciclovir, which exerts its antiviral effects by inhibiting viral DNA synthesis.
This compound's biological activity is attributed to its conversion to penciclovir. The mechanism can be summarized as follows:
- Conversion : this compound is metabolized by esterases and oxidases to penciclovir.
- Phosphorylation : In infected cells, viral thymidine kinase phosphorylates penciclovir to its monophosphate form.
- Triphosphate Formation : Host cellular enzymes convert this monophosphate into penciclovir triphosphate.
- Inhibition of DNA Polymerase : Penciclovir triphosphate competes with deoxyguanosine triphosphate, inhibiting the viral DNA polymerase, which leads to termination of viral replication .
Treatment of Genital Herpes
A study assessed the efficacy of this compound in suppressing recurrent genital herpes. Key findings include:
- Recurrence Rates : Patients on this compound had a significantly longer median time to first recurrence (222-336 days) compared to placebo recipients (47 days) (hazard ratios 2.9-3.3; P<.001) .
- Efficacy Over Time : At 6 months, 79%-86% of this compound recipients remained free from recurrences versus 27% in the placebo group .
- Adverse Effects : this compound was well tolerated with an adverse profile similar to placebo, with common side effects including headache and upper respiratory infections .
Treatment of Herpes Zoster
This compound has also been studied for its effectiveness in treating herpes zoster:
- Comparison with Acyclovir : In a randomized clinical trial comparing this compound with acyclovir, both medications demonstrated similar rates of complete cure and time to full crusting of lesions, indicating non-inferiority .
- Efficacy Metrics : The mean time to full crusting was 14.84 days for this compound versus 15.03 days for acyclovir, with no significant differences in adverse events reported between the two groups .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Parameter | Value |
---|---|
Absorption | ~77% |
Volume of Distribution | 1.08 ± 0.17 L/kg |
Protein Binding | 20-25% |
These parameters indicate that this compound is well absorbed and has a moderate volume of distribution, allowing for effective therapeutic concentrations in target tissues .
Case Study: Chronic Hepatitis B
There is emerging evidence suggesting this compound may lower hepatitis B viral DNA levels when used long-term, indicating potential utility beyond herpes virus infections .
Safety Profile
An integrated safety evaluation across multiple trials involving over 1,600 patients indicated that this compound has a favorable safety profile, with serious adverse events being rare and not significantly different from those observed in placebo groups .
Propiedades
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023038 | |
Record name | Famciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Famciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v), Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol, 1.32e+00 g/L | |
Record name | Famciclovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Famciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted to penciclovir triphosphate by cellular kinases. In vitro studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited., Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown. | |
Record name | Famciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Famciclovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White shiny plates from ethyl acetate-hexane | |
CAS No. |
104227-87-4 | |
Record name | Famciclovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104227-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Famciclovir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Famciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | famciclovir | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Famciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FAMCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIC03ANI02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Famciclovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Famciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102-104 °C, 102 - 104 °C | |
Record name | Famciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Famciclovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Famciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.